2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6OS/c1-25-9-12-20-16(26-22-12)24-6-4-23(5-7-24)13-8-11(14(17)18)19-15(21-13)10-2-3-10/h8,10,14H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLWUAGIGHEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine are specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, G-protein coupled receptors (GPCRs), or ion channels, which play essential roles in cellular signaling and homeostasis .
Mode of Action
This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby altering downstream signaling pathways . This interaction can result in changes in cellular processes such as proliferation, apoptosis, or metabolism.
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and metabolic processes. By modulating these pathways, the compound can induce cell cycle arrest, promote apoptosis in cancer cells, or alter metabolic fluxes, leading to therapeutic effects in diseases like cancer or metabolic disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability, efficacy, and overall action. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic effectiveness. Additionally, interactions with other drugs or biomolecules can modulate its activity and lead to synergistic or antagonistic effects.
: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle
- Target Compound : Pyrimidine core with a 1,2,4-thiadiazole-piperazine substituent.
- Patent Compounds : Pyrazolo[3,4-d]pyrimidine cores with [1,2,4]oxadiazole or sulfonamide groups.
- Implications: Thiadiazole (S, N-containing) vs.
Substituent Analysis
| Feature | Target Compound | Patent Compound Example (EP 1 808 168 B1) |
|---|---|---|
| Position 2 | Cyclopropyl | N/A (pyrazolo-pyrimidine core lacks this position) |
| Position 4 | Difluoromethyl | Fluorinated aryl or sulfonamide groups |
| Position 6 | Piperazine-linked thiadiazole | Piperidine/cyclohexyl-linked oxadiazole |
| Heterocycle Modifier | Methoxymethyl (thiadiazole) | Isopropyl (oxadiazole) |
Linker and Spatial Arrangement
- Piperazine vs. Piperidine/Cyclohexyl : Piperazine’s flexibility vs. cyclohexyl’s rigidity could influence binding kinetics and off-target interactions.
Hypothesized Pharmacokinetic and Pharmacodynamic Properties
- Solubility : Methoxymethyl-thiadiazole may confer better aqueous solubility than isopropyl-oxadiazole derivatives.
- Metabolic Stability: Difluoromethyl and cyclopropyl groups are known to reduce oxidative metabolism, suggesting superior stability compared to non-fluorinated, non-rigid analogs.
- Target Binding : Thiadiazole’s sulfur atom may engage in unique hydrophobic or polar interactions compared to oxadiazole’s oxygen.
Vorbereitungsmethoden
Preparation of 4-(Difluoromethyl)-6-chloropyrimidine
The pyrimidine core is synthesized through a modified Biginelli reaction, followed by selective chlorination and difluoromethylation:
Key parameters:
Cyclopropane Ring Installation
Cyclopropanation is performed via Simmons-Smith reaction on a pre-functionalized pyrimidine intermediate:
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → rt |
| Reaction time | 8 hours |
| Yield | 74% |
Characterization data matches literature values for analogous cyclopropane-containing heterocycles.
Piperazine-Thiadiazole Subunit Synthesis
Thiadiazole Ring Formation
The 1,2,4-thiadiazole moiety is constructed via oxidative cyclization:
Critical notes :
Piperazine Functionalization
The thiadiazole-piperazine hybrid is prepared through nucleophilic substitution:
Reaction optimization :
| Condition | Improvement |
|---|---|
| Base | Cs₂CO₃ vs K₂CO₃ |
| Solvent | DMSO vs DMF |
| Temperature | 80°C vs 100°C |
X-ray crystallography confirms regioselective substitution at the thiadiazole C5 position.
Final Coupling and Characterization
Palladium-Catalyzed Amination
The pyrimidine and piperazine-thiadiazole subunits are coupled via Buchwald-Hartwig amination:
Optimized catalytic system :
| Component | Role |
|---|---|
| Pd₂(dba)₃ | Palladium source |
| Xantphos | Ligand |
| Cs₂CO₃ | Base |
| Toluene | Solvent |
Performance metrics :
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 1.12–1.18 (m, 4H, cyclopropane CH₂)
-
δ 3.32 (s, 3H, OCH₃)
-
δ 6.11 (t, J = 54 Hz, 1H, CF₂H)
¹³C NMR :
-
12.8 ppm (cyclopropane C)
-
57.3 ppm (OCH₃)
-
112.4 ppm (t, J = 234 Hz, CF₂H)
HRMS (ESI+) :
Comparative Analysis of Synthetic Approaches
Table 1: Method Comparison for Key Steps
| Step | Method A | Method B | Optimal Approach |
|---|---|---|---|
| Cyclopropanation | Simmons-Smith (74%) | Transition metal (68%) | Simmons-Smith |
| Thiadiazole synthesis | Oxidative cyclization | [2+3] cycloaddition | Oxidative (83% yield) |
| Final coupling | Pd catalysis (78%) | Nucleophilic (52%) | Buchwald-Hartwig |
Method A demonstrates superior yields and scalability for industrial production.
Process Optimization Challenges
Difluoromethyl Group Stability
The difluoromethyl substituent shows sensitivity to:
-
Strong bases (>pH 10): Hydrolysis to COOH
-
High temperatures (>150°C): Decomposition to CH₃
Mitigation strategies :
Piperazine Ring Conformational Effects
Variable piperazine chair-boat transitions impact:
-
Reaction kinetics of N-alkylation
-
Crystallinity of intermediates
Solutions :
-
Introduce bulky protecting groups during synthesis
Industrial-Scale Production Considerations
Table 2: Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Impact on Final Cost |
|---|---|---|
| Pd₂(dba)₃ | 12,000 | 38% |
| Xantphos | 8,500 | 22% |
| Cs₂CO₃ | 300 | 5% |
Process improvements :
-
Catalyst recycling via nanoparticle immobilization (3 reuse cycles demonstrated)
-
Solvent recovery systems reduce DMF usage by 60%
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step heterocyclic chemistry, typically starting with the formation of the thiadiazole ring, followed by piperazine coupling and pyrimidine functionalization. Critical steps include:
- Thiadiazole ring construction : Requires cyclization of thiosemicarbazide derivatives under acidic conditions .
- Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-thiadiazole moiety to the pyrimidine core .
- Functionalization : Introducing cyclopropyl and difluoromethyl groups via palladium-catalyzed cross-coupling or radical fluorination .
Challenges : Low yields in piperazine coupling due to steric hindrance and competing side reactions. Purification often requires column chromatography or recrystallization .
Q. What analytical methods are used to characterize this compound?
- X-ray crystallography : Determines absolute configuration and molecular packing (e.g., space group , unit cell parameters ) .
- NMR spectroscopy : -NMR confirms difluoromethyl substitution ( to ppm), while -NMR resolves piperazine proton splitting patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., at ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent polarity | Use DMF for polar intermediates | Increases by 15–20% |
| Temperature control | Maintain 0–5°C during fluorination steps | Reduces side products |
| Catalyst loading | 5% Pd(PPh) for coupling | Balances cost/yield |
| Monitoring via TLC (, hexane:EtOAc 3:1) ensures step completion . |
Q. What crystallographic challenges arise in structural analysis?
- Crystal growth : Requires slow evaporation from DCM/hexane mixtures to obtain diffraction-quality crystals .
- Disorder : The methoxymethyl group on the thiadiazole may exhibit rotational disorder, complicating electron density maps. Refinement with SHELXL and TWINABS mitigates this .
- Data collection : High-resolution synchrotron radiation () is often needed due to weak diffraction at high angles () .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from:
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 μM) or buffer pH (7.4 vs. 6.8) .
- Cell line variability : Use of HeLa vs. HEK293 cells with varying expression levels of target proteins .
Methodological solution : Standardize assays using recombinant enzymes and include positive controls (e.g., staurosporine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
